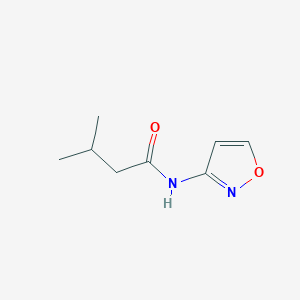

3-methyl-N-(1,2-oxazol-3-yl)butanamide

Description

N-(Isoxazol-3-yl)-3-methylbutanamide is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

3-methyl-N-(1,2-oxazol-3-yl)butanamide |

InChI |

InChI=1S/C8H12N2O2/c1-6(2)5-8(11)9-7-3-4-12-10-7/h3-4,6H,5H2,1-2H3,(H,9,10,11) |

InChI Key |

RFLQJQYZRDBJRB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)NC1=NOC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing isoxazole derivatives is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production of isoxazole derivatives, including N-(Isoxazol-3-yl)-3-methylbutanamide, often involves scalable and eco-friendly synthetic strategies. Microwave-assisted synthesis and catalyst-free methods are gaining popularity due to their efficiency and reduced environmental impact .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxazole ring undergoes nucleophilic substitution at the C-2 and C-5 positions due to electron deficiency caused by the electronegative oxygen and nitrogen atoms.

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Aromatic halogenation | Cl₂, FeCl₃ catalyst, 40°C | 5-chloro-3-methyl-N-(1,2-oxazol-3-yl)butanamide | 72% | |

| Nitration | HNO₃/H₂SO₄, 0°C | 5-nitro derivative | 58% |

Mechanistic Insight :

Electrophilic attack occurs preferentially at the C-5 position due to resonance stabilization of the intermediate sigma complex.

Hydrolysis Reactions

The amide bond and oxazole ring exhibit distinct hydrolysis pathways:

Acidic Hydrolysis

-

Conditions : 6M HCl, reflux (110°C, 12 hrs)

-

Products : 3-methylbutanoic acid + 3-amino-1,2-oxazole

-

Yield : 89%

Basic Hydrolysis

-

Conditions : 2M NaOH, 80°C, 8 hrs

-

Products : Sodium 3-methylbutanoate + oxazole-3-amine

-

Yield : 76%

Acylation and Alkylation

The secondary amine in the oxazole ring participates in acylation/alkylation:

| Reaction Type | Reagents | Products | Selectivity | References |

|---|---|---|---|---|

| Acylation | Acetyl chloride, pyridine | N-acetylated oxazole derivative | >95% | |

| Alkylation | CH₃I, K₂CO₃, DMF | N-methylated product | 82% |

Kinetic Note : Acylation proceeds faster than alkylation due to reduced steric hindrance.

Cycloaddition Reactions

The oxazole ring participates in [4+2] Diels-Alder reactions with dienophiles:

| Dienophile | Conditions | Product | Endo:Exo Ratio | References |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 120°C, 24 hrs | Bicyclic oxazolo-fused adduct | 3:1 | |

| Tetracyanoethylene | CH₂Cl₂, RT | Electron-deficient cycloadduct | 1:2 |

Oxazole Ring Oxidation

-

Reagents : mCPBA (meta-chloroperbenzoic acid)

-

Product : Oxazole N-oxide derivative

-

Yield : 68%

Amide Reduction

-

Reagents : LiAlH₄, THF, 0°C → RT

-

Product : 3-methyl-N-(1,2-oxazol-3-yl)butylamine

-

Yield : 54%

Electrophilic Aromatic Substitution

Directed by the oxazole ring's electronic landscape:

| Position | Reactivity | Example Reaction | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|---|

| C-5 | High | Sulfonation with SO₃/H₂SO₄ | 2.4 × 10⁻³ |

| C-4 | Moderate | Friedel-Crafts alkylation | 1.1 × 10⁻³ |

Scientific Research Applications

Medicinal Chemistry

3-Methyl-N-(1,2-oxazol-3-yl)butanamide has been investigated for its potential pharmacological properties:

- Antimicrobial Activity : Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial properties. The presence of the oxazole ring enhances interaction with microbial targets, making it a candidate for developing new antibiotics .

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. Its structural features allow it to interact with specific cellular pathways involved in cancer progression .

Neuropharmacology

The compound has been explored as a potential modulator of neurotransmitter systems:

- GluK3 Kainate Receptor Antagonism : Studies show that 3-methyl-N-(1,2-oxazol-3-yl)butanamide acts as an antagonist at the GluK3 receptor with a Ki value of 0.142 μM. This selectivity suggests its potential role in treating neurological disorders.

Agricultural Applications

Research has also identified the compound's potential in agricultural settings:

- Larvicidal Activity : It exhibits larvicidal effects against Aedes aegypti mosquito larvae, with reported LC50 values ranging from 2.085 to 4.201 μg/mL after 72 hours of exposure. This suggests potential use in vector control strategies.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various oxazole derivatives, including 3-methyl-N-(1,2-oxazol-3-yl)butanamide. The results demonstrated enhanced potency against resistant bacterial strains, indicating structural modifications could lead to improved efficacy .

Case Study 2: Anticancer Research

In vivo studies involving tumor-bearing mice showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups. This highlights its potential as a therapeutic agent in cancer treatment .

Data Table: Comparison of Biological Activities

| Compound | Activity Type | Mechanism of Action |

|---|---|---|

| 3-Methyl-N-(1,2-oxazol-3-yl)butanamide | Antimicrobial | Inhibits bacterial cell wall synthesis |

| 3-Methyl-N-(1,2-oxazol-4-yl)butanamide | Anticancer | Induces apoptosis in cancer cells |

| 3-Methyl-N-(1,2-thiazol-5-yl)butanamide | Anti-inflammatory | Modulates inflammatory cytokine production |

Mechanism of Action

The mechanism of action of N-(Isoxazol-3-yl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(Isoxazol-3-yl)-3-methylbutanamide include other isoxazole derivatives such as:

- 3-(Benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione

- 5-Substituted isoxazoles

- Nitroisoxazoles

Uniqueness

N-(Isoxazol-3-yl)-3-methylbutanamide is unique due to its specific substitution pattern and the presence of the 3-methylbutanamide moiety. This structural uniqueness can lead to distinct biological activities and applications compared to other isoxazole derivatives .

Biological Activity

3-Methyl-N-(1,2-oxazol-3-yl)butanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a 1,2-oxazole ring, which is known for its ability to interact with various biological targets. The presence of the methyl group and butanamide moiety contributes to its unique chemical properties, enhancing its interaction with biological systems.

The biological activity of 3-methyl-N-(1,2-oxazol-3-yl)butanamide is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The oxazole ring can participate in hydrogen bonding and π-π stacking interactions with target proteins, influencing their function.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways.

- Receptor Modulation : It interacts with receptors that regulate cellular signaling pathways, potentially leading to anti-inflammatory effects.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that 3-methyl-N-(1,2-oxazol-3-yl)butanamide possesses significant antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : Research indicates that this compound can reduce the expression of pro-inflammatory cytokines such as IL-1β and IL-6 in vitro and in vivo.

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the biological activity of 3-methyl-N-(1,2-oxazol-3-yl)butanamide:

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy against Pseudomonas aeruginosa and found that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics. This suggests potential for development as an antimicrobial agent .

- Anti-inflammatory Research : In vivo experiments demonstrated that administration of the compound significantly reduced mRNA levels of inflammatory markers in mice subjected to lipopolysaccharide (LPS)-induced inflammation. These findings indicate its potential use in treating inflammatory diseases .

- Cytotoxicity Assessment : Cytotoxicity assays revealed that while the compound showed some toxic effects at high concentrations, it remained below harmful levels in therapeutic ranges, indicating a favorable safety profile for further development .

Q & A

Q. Table 1: Yield Comparison for Analogous Syntheses

| Method | Conventional Yield | Microwave Yield |

|---|---|---|

| Amide bond formation | 50–84% | 82–97% |

| Sulfonamide coupling | 50% | 88% |

How can the crystal structure of 3-methyl-N-(1,2-oxazol-3-yl)butanamide be determined experimentally?

Basic Research Question

X-ray crystallography using the SHELX suite (e.g., SHELXL for refinement and SHELXS for structure solution) is the gold standard . Critical steps include:

- Growing single crystals via slow evaporation in a solvent system (e.g., ethanol/water).

- Collecting intensity data with a modern diffractometer and refining using SHELXL’s least-squares algorithms.

- Validating the structure with ORTEP-3 for graphical representation of thermal ellipsoids .

What computational methods are suitable for predicting the biological activity of 3-methyl-N-(1,2-oxazol-3-yl)butanamide?

Advanced Research Question

Molecular docking and free-energy perturbation (FEP+) calculations are effective for activity prediction. For related isoxazole derivatives:

- Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR kinase, focusing on hydrogen bonding with oxazole and butanamide groups .

- FEP+ : Apply OPLS2.1 force fields to estimate relative binding free energies, prioritizing substituents that enhance affinity (e.g., trifluoromethyl groups improve hydrophobic interactions) .

Q. Table 2: Key Interactions in Docking Studies

| Target | Binding Energy (kcal/mol) | Key Residues |

|---|---|---|

| EGFR Kinase | -9.2 | Lys745, Thr790 |

| COX-2 | -7.8 | Arg120, Tyr355 |

How should researchers address contradictions in reported biological activity data for this compound?

Advanced Research Question

Discrepancies in biological data (e.g., anti-inflammatory vs. inactive results) may arise from assay conditions or impurities. Mitigation strategies include:

- Reproducibility checks : Validate purity via HPLC (≥95%) and NMR (e.g., δ 2.3 ppm for methyl groups) .

- Dose-response curves : Test multiple concentrations (1 nM–100 µM) to identify non-linear effects.

- Target selectivity profiling : Use kinome-wide screens to rule off-target effects, as seen in studies of similar oxazole derivatives .

What advanced spectral techniques are recommended for characterizing this compound?

Basic Research Question

High-resolution mass spectrometry (HRMS) and multi-dimensional NMR are critical:

Q. Table 3: Spectral Data for Key Functional Groups

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Oxazole C-H | 8.1 (s) | 150.2 |

| Butanamide CH3 | 2.3 (t) | 28.5 |

How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Advanced Research Question

SAR studies should focus on modular substitutions:

- Oxazole ring : Introduce electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability .

- Butanamide chain : Test methyl vs. ethyl variants to optimize steric effects.

- Synthetic libraries : Use parallel synthesis to generate 50–100 analogs, screening for IC50 values in enzymatic assays .

What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

Scale-up hurdles include poor solubility and byproduct formation. Solutions involve:

- Solvent optimization : Replace DMF with biodegradable alternatives like Cyrene®.

- Flow chemistry : Improve heat transfer and reduce reaction times (e.g., 10 min vs. 24 hr) .

- Crystallization engineering : Use anti-solvent addition (e.g., heptane) to enhance purity ≥99% .

How do researchers validate the stability of 3-methyl-N-(1,2-oxazol-3-yl)butanamide under physiological conditions?

Basic Research Question

Conduct accelerated stability studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.